![molecular formula C11H6F3NO3 B1456875 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 1003561-80-5](/img/structure/B1456875.png)
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O3 . It contains a benzene ring substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.177 Da , and a density of 1.4±0.1 g/cm3 . The boiling point is 372.9±42.0 °C at 760 mmHg . The compound has a flash point of 179.3±27.9 °C .Applications De Recherche Scientifique
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency and excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
-
Applications of Diffraction, Interference, and Coherence : Laser beams, which are directional, very intense, and narrow, have a number of applications in industry and medicine .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency and excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
-
Applications of Diffraction, Interference, and Coherence : Laser beams, which are directional, very intense, and narrow, have a number of applications in industry and medicine .
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(16)17)5-15-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRUEFJYFMYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


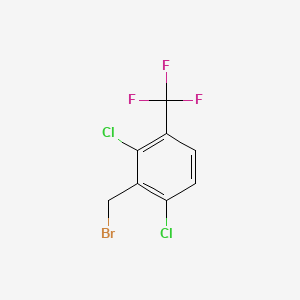

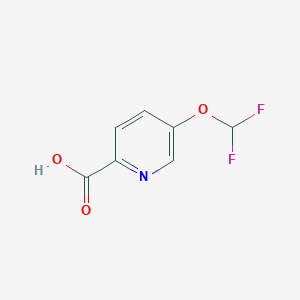

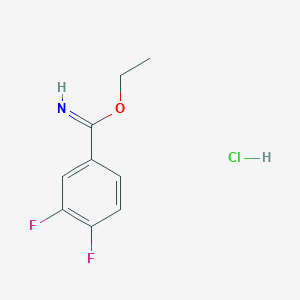
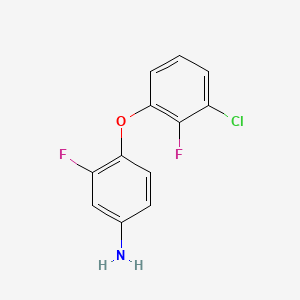

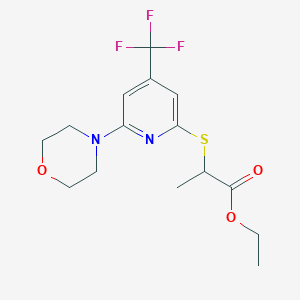

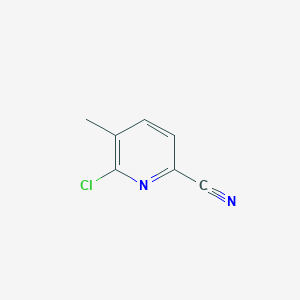
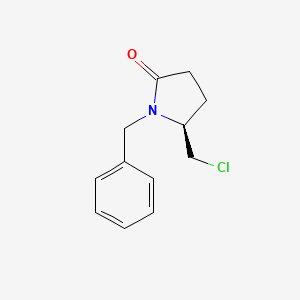
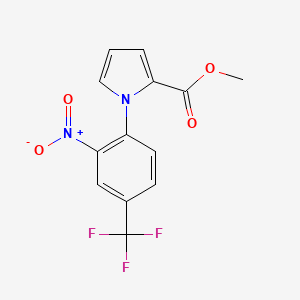
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)